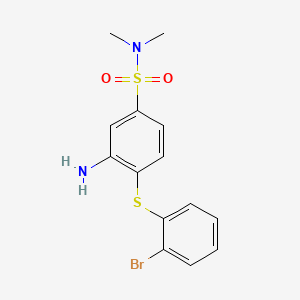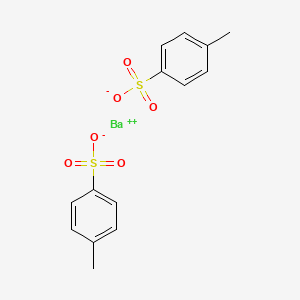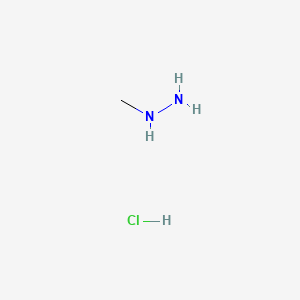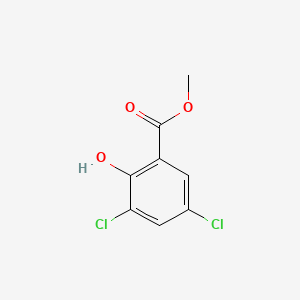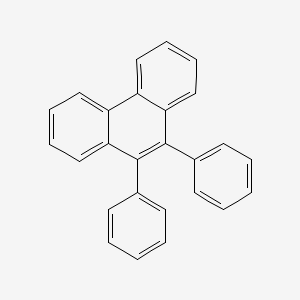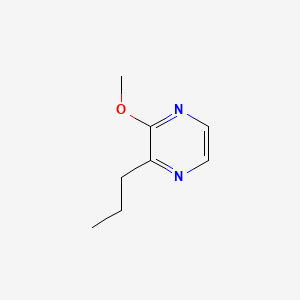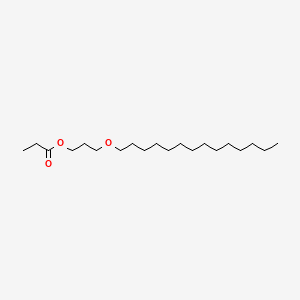
3-Tetradecoxypropyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tetradecoxypropyl propanoate, also known as PPG-2 myristyl ether propionate, is a chemical compound with the molecular formula C23H46O4. It is a colorless or pale yellow liquid with a faint odor. This compound is primarily used in the cosmetics and personal care industry due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Tetradecoxypropyl propanoate is typically synthesized through an esterification reaction. The process involves the reaction of myristyl alcohol (tetradecanol) with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tetradecoxypropyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristyl alcohol and propionic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Myristyl alcohol and propionic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
3-Tetradecoxypropyl propanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its emollient properties.
Industry: It is widely used in the formulation of lotions, creams, and other personal care products.
Mecanismo De Acción
The mechanism of action of 3-tetradecoxypropyl propanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss. This enhances the skin’s hydration and overall appearance.
Comparación Con Compuestos Similares
Ethyl propanoate: Another ester with similar properties but different applications.
Methyl butyrate: An ester used in flavorings and fragrances.
Isopropyl myristate: A commonly used emollient in cosmetics.
Uniqueness: 3-Tetradecoxypropyl propanoate is unique due to its specific combination of a long alkyl chain and a propanoate ester group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient in personal care products.
Propiedades
Número CAS |
74775-06-7 |
|---|---|
Fórmula molecular |
C23H46O4 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
1-(1-tetradecoxypropan-2-yloxy)propan-2-yl propanoate |
InChI |
InChI=1S/C23H46O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21(3)26-20-22(4)27-23(24)6-2/h21-22H,5-20H2,1-4H3 |
Clave InChI |
USZDQUQLJBLEDN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCCOC(=O)CC |
SMILES canónico |
CCCCCCCCCCCCCCOCC(C)OCC(C)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


